Levocetirizine Dihydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 4 approved and 3 investigational indications.

See also: Levocetirizine (has active moiety).

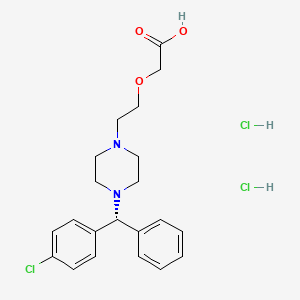

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-GHVWMZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926567 | |

| Record name | Levocetirizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130018-87-0 | |

| Record name | Levocetirizine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocetirizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levocetirizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCETIRIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOD6A38AGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymeric Coating:another Strategy is to Coat the Drug Particles with a Physical Barrier. a Ph Independent Polymeric Dispersion, Such As a Combination of Surelease® and Opadry®, Can Be Used to Encapsulate the Drug, Preventing Its Interaction with Taste Buds.ijpsr.com

Table 4: Overview of Taste-Masking Strategies for Levocetirizine (B1674955) Dihydrochloride (B599025)

| Strategy | Agents Used | Principle of Action | Reference |

|---|---|---|---|

| Sweeteners/Flavors | Sucralose, Monoammonium glycyrrhizinate, Aspartame, Peppermint | Overpowering or complementing the bitter taste with pleasant flavors and sweetness. | ijpsonline.com |

| Ion Exchange Resins | Tulsion-335, Kyron T-134, Indion-204 | Formation of a stable, insoluble drug-resin complex at salivary pH, which dissociates in stomach acid to release the drug. | nih.govpharmaexcipients.comsemanticscholar.org |

| Solid Dispersion | Gelatin | Molecular dispersion of the drug within a carrier, masking taste and improving dissolution. Gelatin forms a gel on the surface. | nih.gov |

| Polymeric Coating | Surelease®, Opadry® | Encapsulation of drug particles with a polymer barrier to prevent contact with taste receptors. | ijpsr.com |

Preclinical Pharmacokinetics and Drug Transport Mechanisms

Absorption Characteristics (in vitro/animal models)

In vitro and animal studies demonstrate that levocetirizine (B1674955) is rapidly and extensively absorbed.

In vitro models using Caco-2 cells, a line of human epithelial colorectal adenocarcinoma cells, are widely used to predict human drug absorption. nih.govyoutube.com In these models, cetirizine (B192768) (the racemic mixture containing levocetirizine) has been shown to have polarized transport, with secretory permeability being higher than absorptive permeability. researchgate.net This suggests the involvement of active efflux transporters in its intestinal absorption. researchgate.net Studies using Caco-2 monolayers have categorized cetirizine as a compound subject to active efflux. nih.gov

Animal models provide further insight into the absorption kinetics of levocetirizine. In a study conducted on New Zealand white rabbits, an oral spray formulation of levocetirizine was found to be bioequivalent to the marketed tablet formulation, with both reaching peak plasma concentrations (Tmax) at 1 hour. ajprui.comresearchgate.net This indicates rapid absorption from the gastrointestinal tract. ajprui.com Pharmacokinetic studies in Beagle dogs and Sprague Dawley rats have also been utilized to characterize the absorption and disposition of levocetirizine. fda.govnih.gov

Table 1: Pharmacokinetic Parameters of Levocetirizine in Animal Models

Animal Model Formulation Tmax (Peak Plasma Time) Bioavailability Reference Rabbit Oral Spray 1 hour Comparable to tablet Rabbit Tablet 1 hour -

Data derived from a bioequivalence study comparing oral spray and tablet formulations. researchgate.net

Metabolic Profile: Limited Metabolism and Excretion of Unchanged Drug

Levocetirizine undergoes very limited metabolism in the body. nih.gov Preclinical and clinical data consistently show that the majority of the administered dose is excreted in the urine as the unchanged parent compound. nih.gov

Following a single oral administration of radiolabelled levocetirizine, approximately 85.8% of the dose was recovered as the parent compound in urine over 48 hours. nih.gov This accounts for about 95% of the total radioactivity excreted within that timeframe. nih.gov While the metabolism is minimal, at least 13 minor metabolites have been detected in urine, collectively representing only 2.4% of the dose at 48 hours. nih.gov The identified metabolic pathways are varied and include:

Oxidation (hydroxylation, O-dealkylation, N-oxidation, and N-dealkylation)

Glucuroconjugation

Taurine (B1682933) conjugation

Glutathione conjugation leading to the formation of mercapturic acids. nih.gov

The low extent of metabolism suggests that drug interactions based on competition for metabolic enzymes are unlikely. nih.gov

Table 2: Excretion Profile of Levocetirizine

Excretion Route Recovery of Total Radioactivity (168h post-dose) Form Urine 85.4% Primarily unchanged drug Feces 12.9% -

Data based on a study with 14C-labelled levocetirizine. nih.gov

Enantiomeric Stability: Absence of Chiral Inversion during Absorption and Elimination

Levocetirizine is the R-enantiomer of cetirizine, while dextrocetirizine is the S-enantiomer. chiralpedia.com Studies have confirmed that levocetirizine is stereochemically stable in vivo, meaning it does not convert to its less active S-enantiomer, dextrocetirizine. nih.govresearchgate.net

This configurational stability has been demonstrated in preclinical studies and confirmed in human volunteers. nih.gov Following administration of levocetirizine, there is no detectable formation of the distomer (dextrocetirizine). nih.gov This lack of chiral inversion is a key characteristic, ensuring that the pharmacological activity observed is attributable solely to the R-enantiomer. nih.govresearchgate.net Forced degradation studies have also shown that levocetirizine does not undergo racemization under various stress conditions, further supporting its stability. researchgate.net

Drug Transport Mechanisms

Interaction with P-glycoprotein (P-gp) as a Weak Substrate

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that plays a significant role in drug absorption and distribution. nih.gov In vitro studies using MDR1-MDCKII cell monolayers have demonstrated that cetirizine is a substrate for P-gp. nih.gov The efflux ratio for cetirizine was determined to be 4 in Caco-2 cell models, indicating active efflux. nih.gov

Further studies have shown that this interaction is enantioselective. researchgate.net Levocetirizine (R-cetirizine) was found to upregulate P-gp activity, while the S-enantiomer acted as a P-gp inhibitor. researchgate.net Despite being a substrate, the interaction is considered relatively weak, which allows for substantial systemic absorption.

Role of P-gp in Brain Penetration and Tissue Distribution (in animal models)

The interaction with P-gp is a critical determinant of levocetirizine's distribution, particularly its limited penetration into the central nervous system (CNS). P-gp is highly expressed at the blood-brain barrier, where it actively transports substrates out of the brain. researchgate.net

Studies in animal models have provided direct evidence for this mechanism. In guinea pigs, the concentration of levocetirizine in the brain was found to be significantly lower than in plasma, with a brain-to-plasma partition coefficient (Kp) of 0.06 to 0.08. nih.gov This low brain penetration is attributed to both its low passive permeability and its active efflux by P-gp. nih.govnih.gov

Crucially, in P-gp-deficient mice (mdr1a -/-), the brain-to-free plasma concentration ratios of cetirizine were 2.3- to 8.7-fold higher than in wild-type mice. nih.govsemanticscholar.org This directly demonstrates the key role of P-gp in limiting the brain distribution of cetirizine, and by extension, levocetirizine. nih.govresearchgate.net

Table 3: Impact of P-gp on Cetirizine Brain Penetration in Mice

Mouse Type Relative Brain-to-Plasma Concentration Ratio Wild-Type Baseline P-gp-deficient (mdr1a -/-) 2.3 to 8.7-fold higher

Data from in vivo studies comparing wild-type and P-gp-deficient mice. nih.govsemanticscholar.org

Impact of P-gp Gene Polymorphism on Drug Disposition

The gene encoding P-gp is ABCB1 (also known as MDR1). researchgate.net Genetic variations, or single-nucleotide polymorphisms (SNPs), in the ABCB1 gene can alter the expression and function of P-gp, leading to interindividual differences in the pharmacokinetics of P-gp substrates. researchgate.netmdpi.com

Several polymorphisms in the ABCB1 gene, such as C1236T, G2677T/A, and C3435T, have been studied for their clinical impact. nih.govresearchgate.net These variants can affect the absorption, distribution, and elimination of various drugs that are P-gp substrates. researchgate.net While specific studies directly linking ABCB1 polymorphisms to levocetirizine pharmacokinetics are not extensively detailed in the provided context, the principle holds that individuals with genetic variants leading to lower P-gp function could potentially have altered disposition of levocetirizine. This could manifest as increased plasma concentrations or enhanced brain penetration, although the clinical significance for a weak substrate like levocetirizine remains an area for further investigation.

Investigation of Other Drug Transporters

Beyond the well-characterized efflux transporters, investigations into the role of other drug transporters in the pharmacokinetics of levocetirizine have identified specific interactions, particularly with members of the Organic Anion Transporter (OAT) family. The pharmacokinetics of cetirizine, the racemic mixture from which levocetirizine is derived, are known to be significantly influenced by transporter-mediated processes in the kidney nih.gov.

Research has specifically explored the interaction of levocetirizine with human Organic Anion Transporter 4 (OAT4) nih.gov. OAT4 is expressed in the apical membrane of renal proximal tubules and the basal plasma membrane of placental syncytiotrophoblasts nih.govresearchgate.net. In preclinical models using cells engineered to express human OAT4, it was demonstrated that these cells exhibited increased uptake of levocetirizine nih.govresearchgate.net. This OAT4-mediated uptake was found to be a concentration-dependent process with a Michaelis-Menten constant (Km) of 38 μM nih.govresearchgate.net.

Interestingly, the study revealed a stereoselective preference for levocetirizine, with its uptake rate via OAT4 being approximately double that of racemic cetirizine nih.gov. While both levocetirizine and its enantiomer, dextrocetirizine, inhibited the uptake of a known OAT4 substrate ([3H]dehydroepiandrosterone sulfate), the transporter's primary role appears to be in the cellular uptake of levocetirizine, not its efflux nih.govresearchgate.net. Further studies have indicated that levocetirizine is not a substrate for other transporters involved in hepatobiliary elimination, specifically OATP1B1 and OATP1B3 researchgate.net.

| Transporter | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| Organic Anion Transporter 4 (OAT4) | Substrate (Uptake) | Mediates concentration-dependent uptake of levocetirizine (Km = 38 μM); stereoselective preference for levocetirizine over racemic cetirizine. | nih.govresearchgate.net |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Non-substrate | Levocetirizine was not identified as a substrate. | researchgate.net |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Non-substrate | Levocetirizine was not identified as a substrate. | researchgate.net |

Receptor Occupancy in Preclinical Models (e.g., guinea pig brain and peripheral tissues)

Preclinical studies have been instrumental in determining the histamine (B1213489) H1 receptor occupancy (H1RO) of levocetirizine in both central and peripheral tissues, providing a key indicator of its therapeutic action and potential for central nervous system side effects. The guinea pig has served as a valuable model for these investigations.

In these studies, H1RO in the brain was measured ex vivo using [3H]-mepyramine, a radiolabeled H1 antagonist, while peripheral H1RO was assessed by measuring the inhibition of histamine-induced contractions in isolated guinea pig ileum drugbank.com. Following oral administration of levocetirizine at doses of 0.1 mg/kg and 1.0 mg/kg, a distinct difference in receptor occupancy between peripheral and central tissues was observed nih.govdrugbank.com.

In peripheral tissues (ileum), levocetirizine demonstrated high and rapid receptor occupancy. One hour after administration, the 0.1 mg/kg dose resulted in 75% H1RO, while the 1.0 mg/kg dose achieved 97% occupancy nih.govdrugbank.com. With the higher dose, over 90% of peripheral H1 receptors remained occupied for up to 8 hours nih.gov.

Conversely, H1RO in the brain was substantially lower and exhibited a time delay compared to plasma concentrations drugbank.com. At the 0.1 mg/kg dose, brain H1RO remained below 20% at all studied time points drugbank.com. Even at the 10-fold higher dose of 1.0 mg/kg, brain H1RO ranged from 28% to 67% drugbank.com. This discrepancy is attributed to the slow transport of levocetirizine across the blood-brain barrier drugbank.com. These findings demonstrate that at therapeutic dose equivalents, levocetirizine achieves effective peripheral H1 receptor blockade with minimal occupancy of central H1 receptors, consistent with its non-sedating profile drugbank.com.

| Tissue | Dose (Oral) | Time Point | H1 Receptor Occupancy (%) | Reference |

|---|---|---|---|---|

| Peripheral (Ileum) | 0.1 mg/kg | 1 hour | 75% | nih.govdrugbank.com |

| Peripheral (Ileum) | 0.1 mg/kg | 16 hours | 0% | nih.gov |

| Peripheral (Ileum) | 1.0 mg/kg | 1 hour | 97% | nih.govdrugbank.com |

| Peripheral (Ileum) | 1.0 mg/kg | 8 hours | >90% | nih.gov |

| Peripheral (Ileum) | 1.0 mg/kg | 16 hours | 46% | nih.gov |

| Central (Brain) | 0.1 mg/kg | All time points | <20% | drugbank.com |

| Central (Brain) | 1.0 mg/kg | All time points | 28% - 67% | drugbank.com |

Analytical Method Development and Validation

Chromatographic Methods

Chromatographic techniques, particularly liquid chromatography, are fundamental in the analytical landscape of Levocetirizine (B1674955) dihydrochloride (B599025). These methods offer the high specificity and sensitivity required for the determination of the active pharmaceutical ingredient (API) in bulk form and in various pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Levocetirizine dihydrochloride. The development of a stability-indicating HPLC method is crucial for separating the drug from its degradation products and any potential impurities. ijrpc.comjpbs.in

The choice of a stationary phase is a critical first step in method development, directly influencing selectivity and resolution. For the reversed-phase HPLC analysis of Levocetirizine, octadecylsilane (C18 or ODS) columns are predominantly used. jpbs.injapsonline.comresearchgate.net Specific examples include the XTerra symmetry C18 (150×4.6 mm, 3.5µm) and Hypersil BDS C18 (250/4.6 mm, 5 μm) columns, which have demonstrated effective separation. jpbs.injapsonline.com Octylsilane (C8) columns, such as the Waters Symmetry C8 (250 x 4.6 mm, 5µ) and XTerra C8 (4.6 x 150 mm, 3.5 µm), have also been successfully employed. ijrpc.comrjpbcs.com

In addition to traditional fully porous silica particles, core-shell stationary phases have been utilized to enhance separation efficiency. A method for determining related substances in this compound employed a Kinetex biphenyl (250, 4.6×5 μm) core-shell column, which allowed for the effective separation of the main compound from eight potential impurities. ijper.org The selection of the stationary phase is often guided by the specific requirements of the analysis, such as routine quality control or stability-indicating assays.

Table 1: Examples of Stationary Phases Used in HPLC Analysis of this compound

| Stationary Phase Type | Column Example | Dimensions | Application | Reference |

|---|---|---|---|---|

| C18 (ODS) | XTerra symmetry C18 | 150×4.6 mm, 3.5µm | Quantification in tablets | japsonline.com |

| C18 (ODS) | Hypersil BDS C18 | 250/4.6 mm, 5 μm | Simultaneous estimation with Montelukast Sodium | jpbs.in |

| C18 (ODS) | Prontosil C-18 | 4.6 x 250mm, 5μ | Determination in human plasma and dosage form | researchgate.net |

| C8 (Octyl) | Waters symmetry C8 | 250 x 4.6 mm, 5µ | Estimation in oral solution | ijrpc.com |

| C8 (Octyl) | XTerra C8 | 4.6 x 150 mm, 3.5 µm | Simultaneous determination with Montelukast | rjpbcs.com |

| Core-Shell Biphenyl | Kinetex biphenyl | 250 × 4.6 mm, 5µm | Determination of related substances | ijper.org |

Mobile phase composition is optimized to achieve symmetric peak shapes, reasonable retention times, and adequate resolution from interfering substances. Both isocratic and gradient elution modes are utilized.

Isocratic Elution: Many methods employ a simple isocratic mobile phase for routine analysis. A common approach involves a mixture of an acidic buffer and an organic solvent. For instance, a mobile phase consisting of phosphate (B84403) buffer (pH 3.0) and acetonitrile in a 35:65 v/v ratio has been used, resulting in a retention time of 2.552 minutes for Levocetirizine. japsonline.com Another isocratic method uses a mobile phase of phosphate buffer (pH 7.0) and acetonitrile (40:60% v/v). jpbs.in For the analysis in human plasma, a mixture of Acetonitrile, Methanol, and 20mM Ammonium Acetate Buffer (pH 5.0) in a ratio of 25:55:20 v/v/v has been effective. researchgate.netjapsonline.com

Gradient Elution: For more complex separations, such as the analysis of related substances and impurities, gradient elution is often necessary. A stability-indicating method for Levocetirizine and its impurities used a mobile phase of aqueous sodium perchlorate buffer and acetonitrile with a gradient program to achieve separation. ijper.org Another gradient method for the simultaneous determination of this compound, Phenylephrine hydrochloride, and Paracetamol utilized a buffer of 0.015 M 1-octane sulphonic acid sodium salt (pH 3.4) and acetonitrile. ijpsr.com

The selection of an appropriate detection wavelength is vital for achieving maximum sensitivity. This compound exhibits a UV absorption maximum at approximately 230 nm. japsonline.comijpsr.com Consequently, many HPLC methods utilize this wavelength for detection and quantification. ijrpc.comjpbs.inrjpbcs.comijper.orgresearchgate.net Other studies have used slightly different wavelengths, such as 232 nm, based on their experimental optimization. researchgate.netjapsonline.com For multi-component analysis, other wavelengths like 215 nm have been employed to achieve adequate response for all analytes. ijpsr.com The use of a Photodiode Array (PDA) detector is advantageous as it allows for the assessment of peak purity, which is a key component of method specificity, particularly in stability studies. jpbs.in

Analytical method validation is performed in accordance with International Council on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ijrpc.comijper.org

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. ijper.org In stability-indicating methods, specificity is demonstrated by separating the main drug peak from degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). ijrpc.comjpbs.in

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Levocetirizine, linearity is typically established over a range of concentrations. For example, linearity has been reported in ranges such as 20-60 µg/mL, 12-75 ppm, and 12.56–37.68 μg/mL. ijrpc.comjpbs.injapsonline.com The correlation coefficient (r²) is consistently found to be >0.999, indicating a strong linear relationship. ijrpc.comresearchgate.net

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the Relative Standard Deviation (%RSD), with values typically less than 2.0% being acceptable. ijrpc.comjapsonline.com

Accuracy: Accuracy is determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. The percentage recovery is calculated. For Levocetirizine, recovery values are generally in the range of 97.0% to 103.0%, with specific studies reporting ranges like 99.57-100.48% and 98.9% to 100.7%. japsonline.comijper.orgijpsr.com

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. These values demonstrate the sensitivity of the method.

Table 2: Summary of Validation Parameters from Various HPLC Methods for this compound

| Parameter | Reported Value / Range | Reference |

|---|---|---|

| Linearity Range | 20-60 µg/mL | japsonline.com |

| Linearity Range | 12-75 ppm | ijrpc.com |

| Linearity Range | 12.56–37.68 μg/mL | jpbs.in |

| Correlation Coefficient (r²) | >0.999 | ijrpc.com |

| Accuracy (Recovery %) | 99.57-100.48% | japsonline.com |

| Accuracy (Recovery %) | 97.6% to 98.8% | ijrpc.com |

| Precision (%RSD) | Intra-day: 0.67-1.37%; Inter-day: 0.4-1.17% | japsonline.com |

| LOD | 0.25 µg/mL | japsonline.com |

| LOQ | 0.76 µg/mL | japsonline.com |

| LOD | 0.079 µg/mL | jpbs.in |

| LOQ | 0.239 µg/mL | jpbs.in |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. A stability-indicating RP-UPLC method has been developed for the estimation of Levocetirizine in tablets. ijpsr.com

This rapid method was achieved using a Waters Acquity UPLC system with a BEH C18 column (100 mm × 2.1 mm, 1.7 µm). ijpsr.com The mobile phase consisted of a 0.01N KH2PO4 buffer (pH 4.8) and acetonitrile in a 60:40 ratio, with a flow rate of 0.3 mL/min. researchgate.net Detection was performed at 230 nm using an Acquity TUV detector. ijpsr.com The Levocetirizine peak eluted in under 2 minutes, demonstrating the high-throughput capability of the method. researchgate.net

The UPLC method was validated according to ICH guidelines and demonstrated excellent performance. ijpsr.com Linearity was established from 25% to 150% of the target concentration with a correlation coefficient (R²) of 0.999. ijpsr.com The method proved to be highly sensitive, with an LOD of 0.04 µg/mL and an LOQ of 0.12 µg/mL. ijpsr.comresearchgate.net Accuracy was confirmed with a mean recovery of 99.02%. ijpsr.comresearchgate.net Degradation studies showed no interference from placebo or degradation impurities, confirming the method's stability-indicating nature. ijpsr.comresearchgate.net

Compound Names

Spectroscopic Methods

Spectroscopic techniques are fundamental in the analysis of this compound, offering robust methods for quantification, interaction analysis, and structural characterization. These methods leverage the interaction of the molecule with electromagnetic radiation to provide detailed analytical data.

Simple, accurate, and cost-effective UV spectrophotometric methods have been developed and validated for the estimation of this compound in bulk and pharmaceutical dosage forms. ajrconline.org These methods are based on the measurement of the drug's absorption of ultraviolet light.

The wavelength of maximum absorbance (λmax) for this compound is consistently reported to be around 229-231 nm in various solvents, including methanol, distilled water, and 0.1M Hydrochloric acid. researchgate.netijpsr.com Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. ijpsr.com

Beer's law, which states that absorbance is directly proportional to the concentration of an analyte, is obeyed over specific concentration ranges. For instance, linearity has been established in ranges such as 2-10 µg/ml and 4-32 µg/ml. ijpsr.com The correlation coefficients (R²) from these studies are typically greater than 0.999, indicating a strong linear relationship between concentration and absorbance. researchgate.netijpsr.com Accuracy is often evaluated through recovery studies, with results generally falling within the range of 97-101%. ajrconline.org

| Parameter | Solvent | λmax (nm) | Linearity Range (µg/ml) | Regression Equation | Correlation Coefficient (R²) | Reference |

| Linearity | Methanol | 229 | 2-10 | y = 0.026x + 0.016 | 0.999 | i-scholar.in |

| Linearity | Distilled Water | 230 | 4-32 | y = 0.0304x + 0.0002 | 0.9997 | ijpsr.com |

| Linearity | 0.1M HCl | 231 | 5-15 (approx.) | y = 0.0377x - 0.0043 | 0.9992 | researchgate.net |

Molecular spectroscopy techniques are pivotal for investigating the interactions between this compound and biological macromolecules, such as human serum albumin (HSA), which is crucial for its transport in the body. researchgate.netdrugbank.com

Fluorescence Quenching: The intrinsic fluorescence of proteins like HSA can be quenched upon interaction with a ligand. Studies have shown that this compound quenches the fluorescence of HSA through a static quenching mechanism. researchgate.netdrugbank.com This indicates the formation of a non-fluorescent ground-state complex between the drug and the protein. Thermodynamic analysis of this interaction revealed that ionic interactions play a major role in the binding process. researchgate.net

Circular Dichroism (CD): CD spectroscopy is employed to detect conformational changes in proteins upon ligand binding. nih.gov When this compound binds to HSA, it induces changes in the secondary structure of the protein. researchgate.netdrugbank.com Specifically, a decrease in the α-helical content of HSA has been observed, from 63.1% for free HSA to 54.9% for the HSA-Levocetirizine complex. researchgate.netdrugbank.com This reduction in α-helicity is accompanied by a corresponding increase in other secondary structures like β-strands and β-turns. researchgate.net

| Technique | Interacting Molecule | Key Finding | Structural Impact | Reference |

| Fluorescence Quenching | Human Serum Albumin (HSA) | Static quenching mechanism; ionic interactions are primary binding forces. | Formation of a ground-state complex. | researchgate.netdrugbank.com |

| Circular Dichroism (CD) | Human Serum Albumin (HSA) | Alteration of protein secondary structure. | α-helix content decreased from 63.1% to 54.9%. | researchgate.netdrugbank.com |

Fourier-transform infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹HNMR) spectroscopy are powerful tools for the structural elucidation of interaction products. These techniques have been used to investigate the possible sites of interaction when this compound interacts with other drug molecules, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. researchgate.net By comparing the spectra of the individual drugs with that of their interaction product, researchers can identify shifts in characteristic peaks, which correspond to the involvement of specific functional groups in the formation of the new complex. researchgate.net

Mass spectrometry (MS) is a definitive technique for confirming the formation of an interaction product by identifying its molecular ion peak. In studies of drug-drug interactions, such as that between this compound and diclofenac sodium, mass spectrometry provides conclusive evidence of complex formation. researchgate.net The mass spectrum of the product will show a molecular ion peak corresponding to the combined mass of the interacting molecules, confirming that a new chemical entity has been formed. The precursor ion for Levocetirizine itself has been identified at m/z [M+H]⁺ 389.0. oup.com

Impurity Profiling and Degradation Product Characterization

The purity of a pharmaceutical product is critical for its efficacy and safety. Impurity profiling and the characterization of degradation products are essential components of quality control.

Stability-indicating analytical methods are developed to separate and quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. ijper.org These methods are crucial for assessing the stability of a drug under various environmental conditions. For this compound, stability-indicating high-performance liquid chromatography (HPLC) methods are commonly developed. researchgate.netijrpc.com

The development process involves subjecting the drug to forced degradation under stress conditions as mandated by ICH guidelines, including:

Acidic and Alkaline Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH). ijrpc.comeurekaselect.com

Oxidation: Exposure to oxidizing agents like hydrogen peroxide. ijrpc.comeurekaselect.com

Thermal Degradation: Heating the drug substance at elevated temperatures. ijrpc.comijpca.org

Photolytic Degradation: Exposing the drug to UV light. ijrpc.comijpca.org

Identification and Quantification of Related Substances

The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. For this compound, various analytical methods have been developed and validated to identify and quantify potential impurities, including process-related impurities and degradation products. These methods ensure that the drug substance and its formulations meet the stringent requirements set by regulatory bodies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.

Chromatographic Methods for Separation

The development of a successful analytical method hinges on achieving effective chromatographic separation of Levocetirizine from its related substances. researchgate.net Researchers have developed stability-indicating methods capable of separating the drug from its degradation products formed under various stress conditions. researchgate.netijrpc.com

Reverse-phase HPLC (RP-HPLC) is a widely used technique. A study detailed a method using a core-shell stationary phase column (Kinetex biphenyl) with a gradient elution of sodium perchlorate in water and acetonitrile. ijper.org The analytes were monitored and quantified at a wavelength of 230 nm. ijper.org Another RP-HPLC method utilized a C8 column with a mobile phase consisting of a phosphate buffer and acetonitrile, also with UV detection at 230 nm. ijrpc.comrjpbcs.com UPLC methods, which offer faster and more efficient separations, have also been developed. One such method uses a BEH C18 column with a mobile phase of potassium dihydrogen phosphate (KH2PO4) buffer and acetonitrile, achieving a runtime of less than 2 minutes. researchgate.netijpsr.com

The United States Pharmacopoeia (USP) provides a method for analyzing organic impurities, which can be modified for faster analysis by adjusting parameters like column size and flow rate, provided system suitability requirements are met. glsciences.com For instance, a USP-specified method with a retention time of about 23 minutes was successfully modified to reduce the analysis time to approximately 5.75 minutes. glsciences.com

Table 1: Example of Chromatographic Conditions for Related Substance Analysis

| Parameter | HPLC Method 1 ijper.org | UPLC Method researchgate.netijpsr.com | RP-HPLC Method rjpbcs.com |

|---|---|---|---|

| Column | Kinetex biphenyl (250 x 4.6 mm, 5 µm) | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | XTerra C8 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with aqueous sodium perchlorate and acetonitrile | 0.01N KH2PO4 buffer (pH 4.8) and Acetonitrile (60:40) | Phosphate buffer (pH 4) and Acetonitrile (60:40 v/v) |

| Flow Rate | Not Specified | 0.3 mL/min | 0.8 mL/min |

| Detection Wavelength | 230 nm | 230 nm | 230 nm |

| Column Temperature | Not Specified | 30 °C | Ambient |

Identification of Related Substances

The identification of potential and actual impurities in this compound is a crucial step. This is often accomplished through forced degradation studies, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council on Harmonisation (ICH) guidelines. semanticscholar.orgijpca.orgresearchgate.net These studies help to identify degradation products and thus demonstrate the stability-indicating capability of the analytical method. researchgate.netijrpc.com

In one study, Levocetirizine was subjected to acidic, basic, thermal, and photolytic degradation, and the developed HPLC method was able to effectively separate the drug from the resulting degradation products. ijrpc.com Another investigation identified several specific process-related impurities, including levocetirizine lactose ester, levocetirizine polyethylene glycol ester, p-chlorobenzophenone, p-chlorobenzyl alcohol, and p-chlorobenzhydryl piperazine (B1678402). google.com A separate study focused on the isolation and characterization of a specific impurity identified as levocetirizine quaternary ammonium from the crystallization mother liquor. researchgate.net

Method Validation and Quantification

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines. ijper.org Validation encompasses several key parameters:

Specificity : This ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or placebo. ijper.org The specificity of developed methods is often established by assessing peak purity and demonstrating separation from known impurities and degradation products. ijrpc.comijper.org

Linearity : The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. ijper.org For Levocetirizine and its impurities, linearity is typically established over a range of concentrations. One UPLC method demonstrated linearity from 25% to 150% of the target concentration with a correlation coefficient (R²) of 0.999. researchgate.netijpsr.com Another HPLC method showed linearity in the range of 30-70 µg/ml. rjpbcs.com

Accuracy : Accuracy is determined by recovery studies, where a known amount of impurity is spiked into a sample and the percentage recovered is calculated. rjpbcs.com A developed HPLC method showed percentage recovery for Levocetirizine and its eight impurities ranging from 98.9% to 100.7%, indicating high accuracy. ijper.org

Precision : Precision evaluates the repeatability and reproducibility of the method. ijper.org It is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For one method, the %RSD for the peak areas of six separate sample solutions spiked with eight impurities was found to be less than 2%, demonstrating high precision. ijper.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters indicate the sensitivity of the method. ijper.org LOD is the lowest amount of an analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.netijpsr.com

Table 2: Validation Parameters for Levocetirizine Related Substance Quantification

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 30-70 μg/ml | rjpbcs.com |

| Correlation Coefficient (R²) | 0.999 | researchgate.netijpsr.com |

| Accuracy (% Recovery) | 98.9% to 100.7% | ijper.org |

| Precision (%RSD) | < 2.0% | ijrpc.comijper.org |

| LOD | 0.04 µg/mL (UPLC Method) | researchgate.netijpsr.com |

| LOQ | 0.12 µg/mL (UPLC Method) | researchgate.netijpsr.com |

These validated analytical methods are essential for the routine quality control of this compound in both bulk drug substance and finished pharmaceutical products, ensuring their purity and compliance with regulatory standards. ijrpc.comijper.org

Formulation Science and Novel Drug Delivery Systems

Principles of Controlled Release Formulations

Controlled release formulations are engineered to deliver a drug at a predetermined rate, for a specific duration, and to a target location to achieve optimal therapeutic outcomes. For Levocetirizine (B1674955) dihydrochloride (B599025), this approach has been investigated through the development of specialized microparticulate systems.

Microparticulate Systems (e.g., Casein Microparticles)

One approach to controlled drug delivery for Levocetirizine dihydrochloride involves the use of microparticulate systems, with casein, a milk protein, being explored as a potential carrier. academicjournals.org Casein is recognized as a safe, biodegradable, and biocompatible polymer, making it a suitable candidate for such formulations. academicjournals.orgnih.gov A study focused on developing a casein-based microparticulate delivery system for this compound utilized a steric stabilization process. academicjournals.org This method aimed to encapsulate the drug effectively within the protein matrix. academicjournals.org

The encapsulation of this compound into casein microparticles was confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC). academicjournals.orgresearchgate.net These studies indicated that the drug was molecularly dispersed within the casein particles and maintained its stability during the encapsulation process. academicjournals.orgresearchgate.netacademicjournals.org The resulting drug-loaded microparticles were found to have a high encapsulation efficiency of 76.5% and a particle size of less than 3 µm. academicjournals.org

| Parameter | Finding | Source |

|---|---|---|

| Polymer Used | Casein | academicjournals.org |

| Stabilization Agent | Ethylcellulose | academicjournals.org |

| Particle Size | < 3 µm | academicjournals.org |

| Encapsulation Efficiency | 76.5% | academicjournals.org |

| Drug State | Molecularly dispersed, stable | academicjournals.orgresearchgate.net |

In Vitro Release Studies under Simulated Physiological Conditions

The performance of the this compound-loaded casein microparticles was evaluated through in vitro release studies designed to mimic the conditions of the gastrointestinal tract. academicjournals.orgresearchgate.net These studies were conducted in simulated gastric fluid (SGF) at an acidic pH of 1.2 and in simulated intestinal fluid (SIF) at a basic pH of 7.4. academicjournals.orgresearchgate.net

The results demonstrated a pH-responsive drug release pattern. academicjournals.org In the acidic environment of the SGF, there was minimal drug leakage, amounting to less than 5%. academicjournals.orgresearchgate.net However, when the microparticles were transferred to the basic environment of the SIF, a significantly higher and sustained release of this compound was observed. academicjournals.orgresearchgate.net This behavior is critical for a controlled release system, as it suggests the formulation can protect the drug in the stomach and release it in the intestine. academicjournals.org This pH-sensitive release is attributed to the cleavage of electrostatic bonds and subsequent diffusion of the drug from the casein matrix. academicjournals.org These findings confirm that casein microparticles are a promising vehicle for the controlled and targeted delivery of this compound. academicjournals.orgresearchgate.net

| Simulated Condition | pH | Drug Release | Source |

|---|---|---|---|

| Gastric Fluid (SGF) | 1.2 | Minimal (< 5%) | academicjournals.orgresearchgate.net |

| Intestinal Fluid (SIF) | 7.4 | Significantly higher, sustained release | academicjournals.orgresearchgate.net |

Rapid Onset Dosage Forms

For conditions like allergic reactions where a quick response is needed, rapid onset dosage forms are highly desirable. innovareacademics.inresearchgate.net These formulations are designed to dissolve or disintegrate quickly, allowing for faster drug absorption.

Fast Dissolving/Disintegrating Tablets (e.g., Effervescent Tablets)

Effervescent tablets represent a strategy to achieve rapid drug release for this compound. innovareacademics.inresearchgate.net These tablets are formulated to react rapidly when placed in water, releasing carbon dioxide, which aids in the disintegration of the tablet and dissolution of the drug. innovareacademics.in Formulations have been developed using a direct compression method, incorporating effervescent agents like citric acid and sodium bicarbonate. innovareacademics.inresearchgate.net

Evaluation of these tablets has shown excellent results for rapid drug release. innovareacademics.inresearchgate.net Studies report that over 90% of the this compound was released from these formulations within just one minute. innovareacademics.inresearchgate.net This rapid dissolution makes effervescent tablets a suitable option for patients who have difficulty swallowing conventional tablets and require a fast-acting medication. innovareacademics.inresearchgate.net

| Component Type | Example Ingredient | Purpose | Source |

|---|---|---|---|

| Active Ingredient | This compound | Antihistaminic agent | innovareacademics.inresearchgate.net |

| Effervescent Agents | Citric Acid, Sodium Bicarbonate | Promote rapid disintegration and dissolution | innovareacademics.inresearchgate.net |

| Manufacturing Method | Direct Compression | Tablet preparation | innovareacademics.inresearchgate.net |

Fast Dissolving Films (FDFs)

Fast dissolving films (FDFs) are another innovative dosage form designed for the rapid delivery of this compound. nih.govresearchgate.net These films are placed on the tongue, where they disintegrate and dissolve quickly, releasing the drug for absorption without the need for water. nih.govresearchgate.net This dosage form is particularly beneficial for achieving a quick onset of action in managing severe allergic conditions. nih.govnih.gov The solvent casting method is commonly used to prepare these films. nih.govresearchgate.net Research has shown that FDFs of this compound exhibit a markedly increased dissolution rate compared to conventional tablets. nih.govresearchgate.net Optimized film formulations have been shown to disintegrate in under 30 seconds and release between 85-98% of the drug within two minutes. nih.gov

The properties of FDFs are heavily influenced by the choice of film-forming polymers. nih.govresearchgate.net For this compound films, polymers such as hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA) have been widely used, either individually or in combination. nih.govresearchgate.netnih.gov

The selection and concentration of these polymers are critical as they affect the film's physical characteristics, including flexibility, tensile strength, and disintegration time. nih.govnih.gov Studies have shown that films prepared with HPMC, in particular, demonstrate a significant increase in the dissolution rate of this compound when compared to conventional tablets. nih.govnih.gov The combination of HPMC E15 and PVA in a 1:2 ratio has been identified as a successful formulation, though it was noted that as polymer concentration increases, the drug release rate tends to decrease. nih.gov Other polymers like Eudragit® EPO have also been investigated in combination with HPMC and PVA to optimize film properties. asiapharmaceutics.info

| Polymer | Role/Finding | Source |

|---|---|---|

| Hydroxypropyl methylcellulose (HPMC) | Primary film-forming polymer; leads to a marked increase in dissolution rate. | nih.govresearchgate.netnih.gov |

| Polyvinyl alcohol (PVA) | Used alone or in combination with HPMC to achieve desired film properties. | nih.govresearchgate.netnih.gov |

| Eudragit® EPO | Investigated in combination with other polymers to optimize film characteristics. | asiapharmaceutics.info |

Solvent Casting Methodologies

The solvent casting method is a prevalent technique for producing oral fast-dissolving films (FDFs) of this compound. nih.govnih.gov This method involves dissolving the active pharmaceutical ingredient (API), a film-forming polymer, and other excipients in a suitable solvent to create a homogenous solution or dispersion. ijhssm.org This mixture is then cast onto a mold and dried to evaporate the solvent, leaving a thin film. ijhssm.orgnih.gov

The choice of polymer is critical to the film's properties. Polymers such as hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA) are commonly used, either individually or in combination. nih.govnih.gov Studies have shown that films prepared with HPMC exhibit a significant increase in dissolution rate compared to conventional tablets. nih.gov The combination of HPMC and PVA has also proven effective; one study found that a film made with an HPMC:PVA ratio of 1:2 released 96% of the drug within one minute. nih.gov

Other essential components in the formulation include plasticizers, sweeteners, and saliva-stimulating agents. Plasticizers like Propylene glycol and Polyethylene glycol 400 (PEG 400) are added to improve the flexibility and reduce the brittleness of the film. nih.govnih.govijpsonline.com Sweeteners such as aspartame or sucralose are incorporated to improve palatability. nih.govijpsonline.com Distilled water is a commonly used solvent for water-soluble polymers like HPMC and PVA. nih.govijhssm.org

The process involves carefully dissolving the polymer and plasticizer in water, followed by the addition of the this compound and other excipients like sweeteners. ijpsonline.com After thorough mixing to ensure a homogenous solution and removal of any entrapped air, the solution is poured into molds, such as glass or plastic Petri plates, and dried at a controlled temperature to form the film. nih.govijpsonline.com

Table 1: Example Formulations of this compound Oral Films via Solvent Casting

| Formulation Components | Study 1 (HPMC-based) nih.gov | Study 2 (HPMC/PVA-based) nih.gov | Study 3 (Optimized Film) wjpsonline.com |

|---|---|---|---|

| Film-Forming Polymer(s) | HPMC (15 cps and 50 cps grades) | HPMC E15, PVA | HPMC-15 cps |

| Plasticizer | Propylene glycol | Propylene glycol (10% w/w) | Polyethylene glycol (PEG) (~10% v/w) |

| Sweetener | Aspartame | Aspartame | Not specified |

| Saliva Stimulating Agent | Not specified | Citric acid | Not specified |

| Superdisintegrant | Not specified | Not specified | Crospovidone (~4% w/w) |

| Solvent | Distilled Water | Water | Not specified |

| Key Finding | Films showed a marked increase in dissolution rate compared to conventional tablets. | HPMC:PVA ratio of 1:2 released 96% of the drug in 1 minute. | Optimized for a disintegration time of approximately 22 seconds. |

Role of Superdisintegrants

Superdisintegrants are crucial excipients in orally disintegrating tablets (ODTs) and fast-dissolving films, added to facilitate rapid breakup of the dosage form upon contact with saliva. humanjournals.com For this compound formulations, commonly used superdisintegrants include sodium starch glycolate (SSG), croscarmellose sodium (CCS), and crospovidone (CP). nih.govresearchgate.net These are typically used in concentrations ranging from 1% to 10% by weight of the dosage unit. humanjournals.com

The primary function of these agents is to decrease the disintegration time, which in turn enhances the rate of drug dissolution. humanjournals.com An increase in the concentration of superdisintegrants generally leads to a decrease in both the wetting time and the disintegration time of the tablet.

Different superdisintegrants work through various mechanisms:

Sodium Starch Glycolate (SSG) : Acts by rapidly absorbing water, which is followed by significant and rapid swelling. nih.govhumanjournals.com

Croscarmellose Sodium (CCS) : Employs a combination of wicking (pulling water into the tablet) and swelling. nih.gov

Crospovidone (CP) : Works primarily through capillary action, quickly drawing water into the tablet and causing it to break apart. nih.gov

Comparative studies have shown varying efficacy among these agents. One investigation found that formulations containing SSG and crospovidone exhibited superior drug release patterns. Another study on fast-dissolving films concluded that a formulation containing crospovidone had the fastest drug release, achieving 100.54% release within 3 minutes. nih.gov The synergistic effect of combining superdisintegrants, such as crospovidone and SSG, has also been noted to be effective due to their complementary mechanisms of action. amazonaws.com

Table 2: Performance of Superdisintegrants in this compound Formulations

| Superdisintegrant | Concentration | Formulation Type | Key Performance Metrics | Reference |

|---|---|---|---|---|

| Crospovidone (CP) | 7.5% | Wet Granulation Tablet | Disintegration Time: 25 sec; Wetting Time: 20 sec | nih.gov |

| Crospovidone (CP) | 6% w/w | Fast-Dissolving Film | Drug Release: 100.54% ± 1.47 within 3 min | nih.gov |

| Sodium Starch Glycolate (SSG) & Crospovidone (CP) | 5% (CP), 6% (SSG) | Fast-Dissolving Tablet | Disintegration Time: 6 sec; Wetting Time: 12 sec | amazonaws.com |

| Croscarmellose Sodium (CCS) | 6% w/w | Fast-Dissolving Film | Drug Release: 99.26% ± 0.63 within 15 min | nih.gov |

| Sodium Starch Glycolate (SSG) | Not Specified | Orally Disintegrating Tablet | Showed better drug release pattern than other superdisintegrants in the study. |

Formulation Stability Studies (Chemical and Physical)

Stability testing is essential to ensure that a drug formulation maintains its physical, chemical, and therapeutic specifications throughout its shelf life. innovareacademics.in this compound formulations have been subjected to various stability and forced degradation studies as per International Council for Harmonisation (ICH) guidelines. ijpca.org

For novel dosage forms, orally disintegrating films of this compound have demonstrated good stability, remaining stable for at least three months when stored at accelerated conditions of 40°C and 75% relative humidity. nih.govijpsonline.com Similarly, effervescent tablets showed no significant changes in taste, dissolution, or disintegration profiles after being subjected to accelerated stability trials for 90 days. innovareacademics.inresearchgate.net

Forced degradation studies on commercial tablets reveal the molecule's susceptibility to various stress conditions. This compound was found to degrade under acidic, oxidative, photolytic, and thermal stress. ijpca.org However, it showed greater stability in alkaline conditions. ijpca.org These studies also highlight variability among different marketed brands, with some showing less degradation under stress conditions than others. ijpca.org

Table 3: Forced Degradation of Different this compound Tablet Brands

| Stress Condition | Brand A (% Degradation) ijpca.org | Brand B (% Degradation) ijpca.org | Brand C (% Degradation) ijpca.org | Brand D (% Degradation) ijpca.org |

|---|---|---|---|---|

| Acidic | 12.90 | 04.93 | Not specified | Not specified |

| Alkaline (Basic) | 06.90 | Not specified | 02.26 | Not specified |

| Oxidation | 11.60 | Not specified | 02.88 | Not specified |

| Photolytic | 24.00 | 10.37 | Not specified | Not specified |

| Thermal | 07.80 | 03.05 | Not specified | Not specified |

Note: Brand names from the source have been anonymized.

Strategies for Taste Masking in Oral Formulations

This compound has a notably bitter taste, which presents a significant challenge for patient compliance, especially in oral-dispersible formulations intended for pediatric or geriatric populations. nih.govsemanticscholar.org Consequently, various taste-masking technologies have been employed.

Mechanistic Drug Drug and Drug Protein Interactions

Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoenzymes)

Levocetirizine (B1674955) is characterized by its limited metabolism in humans. nih.gov A significant portion of an administered dose, approximately 85.8%, is excreted unchanged in the urine, indicating that it is poorly metabolized. nih.govdrugbank.com The metabolic pathways that do contribute to the minor biotransformation of levocetirizine include oxidation (such as hydroxylation and O-dealkylation), glucuroconjugation, and taurine (B1682933) conjugation. nih.gov

In vitro studies have demonstrated that at concentrations near the clinical peak plasma concentration, levocetirizine does not act as an inhibitor for key cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.net Furthermore, it does not induce the activity of uridine (B1682114) 5'-diphospho-glucuronosyltransferase 1A, CYP1A2, CYP2C9, or CYP3A4. researchgate.net This low potential for interaction with the CYP450 system suggests a minimal risk of metabolic drug-drug interactions when levocetirizine is co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes. nih.gov

Protein Binding Studies

The interaction of levocetirizine with plasma proteins, particularly Human Serum Albumin (HSA), is a key determinant of its distribution and pharmacokinetics.

Spectroscopic studies have confirmed a direct interaction between levocetirizine dihydrochloride (B599025) and Human Serum Albumin (HSA). drugbank.com The mechanism of this interaction involves static quenching, which indicates the formation of a ground-state complex between the drug and the protein. researchgate.net The binding is primarily driven by ionic interactions. drugbank.com In vivo, the plasma protein binding of radiolabelled levocetirizine was found to be 96.1% one hour after administration. nih.gov

| Compound | Temperature (K) | KA (x 104 L·mol-1) | n |

|---|---|---|---|

| Levocetirizine | 298 | 1.89 | 0.91 |

| 310 | 1.45 | 0.89 | |

| 318 | 1.11 | 0.87 | |

| Cetirizine | 298 | 10.76 | 1.15 |

| 310 | 7.76 | 1.11 | |

| 318 | 5.59 | 1.08 |

Competitive binding experiments have been employed to identify the specific binding location of levocetirizine on the HSA molecule. These studies have deduced that levocetirizine specifically binds within the region of Site II, also known as the diazepam binding site. drugbank.comresearchgate.net This finding suggests a potential for competitive displacement interactions if levocetirizine is administered concurrently with other drugs that also bind to Site II. drugbank.com

The binding of cetirizine's enantiomers to HSA demonstrates stereoselectivity. drugbank.com Research comparing levocetirizine (the R-enantiomer) with the racemic mixture (cetirizine) shows that the binding constant (K(A)) and the number of binding sites (n) are smaller for levocetirizine than for cetirizine. drugbank.comresearchgate.net This indicates that HSA differentiates between the enantiomers, a factor that regulates the transport and disposition of the drug. drugbank.com

The interaction between levocetirizine and HSA induces conformational changes in the protein's secondary structure. drugbank.com Circular dichroism (CD) spectroscopy has revealed that upon binding of levocetirizine, the alpha-helical content of HSA decreases significantly. researchgate.net

| HSA State | Alpha-Helical Content (%) |

|---|---|

| Free HSA | 63.1 |

| HSA-Levocetirizine Complex | 54.9 |

This reduction in alpha-helicity is accompanied by a corresponding increase in other secondary structural elements, such as beta-strands and beta-turns. drugbank.comresearchgate.net

Non-enzymatic glycosylation (NEG), a process where glucose attaches to proteins and is more prevalent in diabetic individuals, has been shown to affect the interaction between levocetirizine and HSA. drugbank.comresearchgate.net This alteration in binding suggests that the pharmacokinetic profile of levocetirizine may differ in patients with diabetes compared to healthy individuals, potentially necessitating adjustments in its clinical use for this population. drugbank.com

Interactions with Co-Administered Drugs (e.g., Diclofenac (B195802) Sodium)

The co-administration of levocetirizine dihydrochloride with other therapeutic agents can lead to drug-drug interactions, altering their pharmacokinetic and pharmacodynamic profiles. A notable example is the interaction between this compound and the non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. In vitro studies have been conducted to elucidate the mechanisms and consequences of this interaction.

Detailed research into the interaction between this compound and diclofenac sodium has revealed a multi-faceted interplay. Spectroscopic and theoretical studies, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹HNMR), and mass spectrometry, have confirmed a direct interaction between the two compounds in an aqueous solution. researchgate.netsemanticscholar.orgkisti.re.kr The primary mechanisms identified are:

Ion-pair formation: This occurs between the positively charged piperazine (B1678402) ring of levocetirizine and the negatively charged carboxylate group of diclofenac.

Hydrogen bonding: The formation of weak hydrogen bonds contributes to the stability of the interaction complex. researchgate.netsemanticscholar.orgkisti.re.kr

Non-bonding π-π interactions: These interactions occur between the aromatic rings present in both molecules. researchgate.netsemanticscholar.orgkisti.re.kr

Charge-transfer: A transfer of charge from diclofenac to levocetirizine has also been observed. researchgate.netsemanticscholar.orgkisti.re.kr

These molecular interactions can have significant implications for the bioavailability of both drugs. The in vitro availability of levocetirizine and diclofenac has been shown to be altered when the two are present together, with the extent of this alteration being dependent on the pH of the environment. researchgate.net This suggests that the absorption of these drugs could be affected when they are co-administered.

One study investigated the percent availability of levocetirizine and diclofenac sodium at different pH levels (4, 7.4, and 9) to simulate various physiological environments. The results indicated a significant interaction, with diclofenac sodium markedly affecting the availability of levocetirizine, and vice versa. researchgate.net

Research Findings on the In Vitro Availability of Levocetirizine and Diclofenac Sodium

| pH | Effect of Diclofenac Sodium on Levocetirizine Availability (%) | Effect of Levocetirizine on Diclofenac Sodium Availability (%) |

|---|---|---|

| 4 | Decreased to 0.0% | Decreased by 4.9% |

| 7.4 | Increased | Increased by 170% |

| 9 | Decreased to 0.0% | Increased by 206.57% |

This table presents the percentage change in the availability of one drug in the presence of the other at various pH levels, based on in vitro spectrophotometric studies. researchgate.net

The findings from these studies suggest that the simultaneous administration of this compound and diclofenac sodium may lead to altered therapeutic effects due to changes in drug availability. researchgate.net It is therefore recommended that caution be exercised, and a suitable time interval be maintained between the administration of these two drugs to avoid potential interactions. researchgate.net

Future Research Directions

Exploration of Undiscovered Mechanisms of Action

Levocetirizine (B1674955) primarily functions by blocking histamine (B1213489) H1 receptors. wikipedia.orgdrugbank.com However, emerging evidence suggests its therapeutic effects may extend beyond this primary mechanism. Several studies have indicated that Levocetirizine possesses anti-inflammatory properties. researchgate.netnih.gov This has prompted further investigation into its potential immunomodulatory effects. For instance, research has shown that Levocetirizine can inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. researchgate.net Future studies will likely focus on elucidating the precise molecular pathways through which Levocetirizine exerts these anti-inflammatory effects, which could open avenues for its use in a broader range of inflammatory conditions.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolites

Accurate measurement of Levocetirizine and its metabolites in biological samples is crucial for pharmacokinetic and clinical studies. While various analytical methods exist, including HPLC and spectrophotometry, there is a continuous drive to develop more sensitive and efficient techniques. ijpsr.comresearchgate.netnih.gov Future research will likely focus on the advancement of hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity for trace analysis. nih.govdovepress.com The development of such methods will facilitate more precise pharmacokinetic modeling and a better understanding of the drug's metabolic fate.

Table 1: Current and Future Analytical Techniques for Levocetirizine Dihydrochloride (B599025)

| Analytical Technique | Current Application | Potential Future Advancements |

| High-Performance Liquid Chromatography (HPLC) | Widely used for quantification in pharmaceutical formulations. nih.gov | Development of ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient analysis. |

| UV-Visible Spectrophotometry | Simple and cost-effective method for routine analysis. ijpsr.com | Miniaturization of spectrophotometric systems for portable and on-site analysis. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive method for determining drug concentrations in plasma. nih.govdovepress.com | Application in metabolomics to identify and quantify a wider range of metabolites. |

Rational Design of Next-Generation Formulations with Tailored Release Profiles

Innovations in drug delivery systems are a key area of future research for Levocetirizine. The development of novel formulations aims to improve patient compliance and therapeutic efficacy. Orally disintegrating tablets (ODTs) and oral thin films (OTFs) are being explored to provide a more convenient dosage form, particularly for pediatric and geriatric patients. researchgate.netnih.govnih.gov Research is also focused on creating formulations with tailored release profiles, such as extended-release or pulsatile-release systems, to provide prolonged therapeutic effects and reduce dosing frequency. mdpi.com The use of nanotechnology, such as core-shell type nanofibrous webs, is another promising avenue for developing immediate-release dosage forms with enhanced absorption. mdpi.com

Deeper Computational Insights into Ligand-Receptor Dynamics and Polymorphism

Computational methods are becoming increasingly valuable in drug discovery and development. Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the interaction between Levocetirizine and the histamine H1 receptor at an atomic level. mdpi.commdpi.com Future computational studies could explore the impact of genetic variations (polymorphisms) in the H1 receptor on Levocetirizine's binding affinity and efficacy, paving the way for personalized medicine approaches. Furthermore, computational tools can be used to predict and characterize the different solid-state forms (polymorphs) of Levocetirizine dihydrochloride, which is crucial for ensuring the stability and bioavailability of the final drug product.

Table 2: Computational Approaches in Levocetirizine Research

| Computational Technique | Application |

| Molecular Docking | Predicts the preferred binding orientation of Levocetirizine to the H1 receptor. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the Levocetirizine-receptor complex over time. mdpi.com |

| Polymorph Prediction | Identifies and ranks the stability of different crystalline forms of the drug. |

Investigation of Novel Non-Pharmacological Applications

While primarily used as a pharmaceutical, the unique chemical properties of this compound may lend themselves to other applications. For instance, its chiral nature could be exploited in the field of analytical chemistry for the separation of other chiral compounds. Additionally, its high affinity and selectivity for the histamine H1 receptor could potentially be utilized in the development of biosensors for detecting histamine in various biological or environmental samples. These novel applications, though speculative, represent an exciting frontier for future research.

Q & A

Q. What analytical methods are commonly validated for quantifying levocetirizine dihydrochloride in multi-drug formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with validated parameters including specificity, linearity (4–24 µg/mL for levocetirizine), precision (RSD ≤5%), and robustness. A typical method employs a C18 column (150 mm × 4.6 mm), acetonitrile:water (60:40, pH 6 adjusted with orthophosphoric acid) as the mobile phase, and UV detection at 257 nm. Retention times for this compound are ~2.4 minutes under these conditions . Recovery studies confirm accuracy (100.18–100.88%) .

Q. How are impurities in this compound quantified, and what are the pharmacopeial limits?

Impurity profiling follows USP guidelines using RP-HPLC with a mobile phase of acetonitrile:water:sulfuric acid (93:6.6:0.4). Key impurities include chlorobenzhydryl piperazine (limit 0.2%), levocetirizine amide (0.2%), and unspecified impurities (0.1% each), with total impurities ≤0.5% . System suitability requires resolution ≥3.0 between levocetirizine and impurities, tailing factor ≤2.0, and RSD ≤5% .

Q. What sample preparation and storage conditions are critical for this compound stability?

Samples must be protected from light and stored in well-sealed containers at controlled room temperature. Solutions for analysis should be prepared in mobile phase or water (pH 4.8 buffer for enantiomeric purity tests) and used within 16 hours to prevent degradation .

Q. What pharmacopeial standards are used for this compound identity and assay validation?

USP reference standards include this compound RS, cetirizine hydrochloride RS, and impurity markers (e.g., chlorobenzhydryl piperazine RS). Assays require ≥98.0% purity (dried basis) with validation via infrared spectroscopy, retention time matching, and chloride ion tests .

Advanced Research Questions

Q. How is enantiomeric purity determined, and what are the acceptable limits for the S-enantiomer?

A chiral stationary phase (e.g., Ultron ES-OVM column) with a phosphate buffer (pH 6.6)-acetonitrile (86:14) mobile phase resolves levocetirizine (R-enantiomer) from dextrocetirizine (S-enantiomer). The S-enantiomer must constitute ≤2.0% of the total peak area, calculated as , where and are peak responses for the S-enantiomer and total enantiomers, respectively .

Q. What stability-indicating methods are used to assess degradation under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) employ RP-HPLC with Apollo C18 columns and methanol:phosphate buffer (70:30). This compound shows susceptibility to oxidative degradation, with method validation confirming specificity (no interference from degradants) and linearity (1–3 µg/mL) .

Q. What formulation challenges arise when developing fast-dissolving this compound tablets?

Effervescent tablets require citric acid and sodium bicarbonate for rapid disintegration (<1 minute). Pre-compression parameters (flowability, moisture content) and post-compression tests (hardness, friability ≤1%, dissolution ≥90% in 1 minute) are critical. Stability studies (90 days under accelerated conditions) ensure no changes in dissolution profiles or impurity levels .

Q. How does the Biopharmaceutics Classification System (BCS) inform this compound bioequivalence studies?

Levocetirizine is classified as BCS Class 1 (high solubility, high permeability), allowing biowaivers for in vivo studies if excipients do not affect dissolution. Validated dissolution methods (e.g., USP Apparatus II at 50 rpm, pH 1.2–6.8 media) must demonstrate ≥85% release within 30 minutes .

Q. How are degradation pathways analyzed to differentiate between process-related and storage-related impurities?

Stress testing (e.g., 0.1N HCl, 3% HO, 80°C/75% RH) combined with mass spectrometry identifies degradation products. For example, oxidation produces N-oxide derivatives, while hydrolysis generates chlorobenzhydryl piperazine. Method validation ensures quantitation limits (LOQ ≤0.1%) align with ICH guidelines .

Q. What strategies enable simultaneous quantification of levocetirizine with antihistamines/decongestants in complex matrices?

RP-UPLC methods using C18 columns (e.g., Acquity BEH) and acetonitrile:phosphate buffer gradients achieve separation within 3.5 minutes. Validation includes specificity against matrix components (e.g., paracetamol, phenylephrine) and robustness testing (±10% flow rate, ±2 nm wavelength shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.